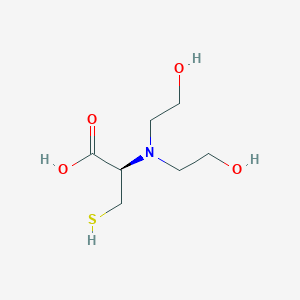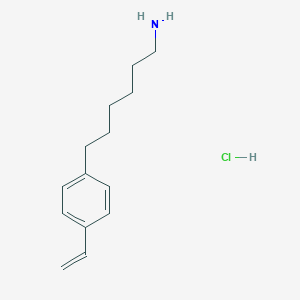
6-(4-Ethenylphenyl)hexan-1-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C14H22ClN. It is also known as Benzenehexanamine, 4-ethenyl-, hydrochloride. This compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a hexan-1-amine chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzene and hexan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Purification Steps: The product is purified using techniques such as crystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are commonly used in substitution reactions involving the amine group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: The amine group can interact with various receptors, leading to biological responses.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: The ethenyl group can participate in signal transduction processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Phenylbutoxy)hexan-1-amine
- 6-(4-Chlorophenoxy)hexan-1-amine
- 6-(4-Aminobutoxy)-2,5-dimethylphenoxyhexan-1-amine
Uniqueness
6-(4-Ethenylphenyl)hexan-1-amine–hydrogen chloride is unique due to the presence of the ethenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the ethenyl group or have different substituents.
Properties
CAS No. |
820973-59-9 |
|---|---|
Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
6-(4-ethenylphenyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15;/h2,8-11H,1,3-7,12,15H2;1H |
InChI Key |
IFNFDOGIUFHROY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
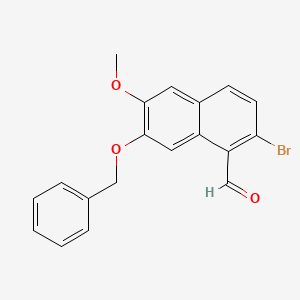

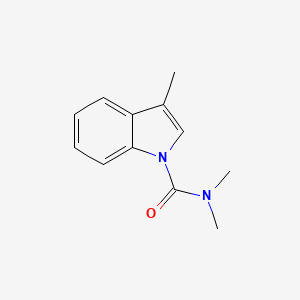
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)


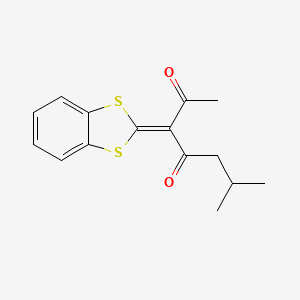
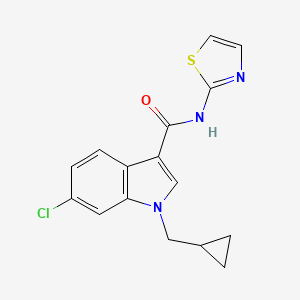


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
